1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
CAS No.: 922098-26-8
Cat. No.: VC6764787
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922098-26-8 |
|---|---|
| Molecular Formula | C20H23ClN2O4S |
| Molecular Weight | 422.92 |
| IUPAC Name | 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C20H23ClN2O4S/c1-4-23-17-10-9-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3 |
| Standard InChI Key | RXDBXOQTMAOVDB-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Introduction
The chemical compound 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a synthetic organic molecule with potential applications in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamides and incorporates a benzoxazepine scaffold, which has been explored for its bioactivity in various therapeutic areas.
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step reactions starting from benzoxazepine precursors. The key steps include:
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Formation of the benzoxazepine core through cyclization reactions.
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Substitution with a sulfonamide group at the 7-position.
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Introduction of a 4-chlorophenyl group via nucleophilic substitution.
The structure is characterized by:
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A seven-membered benzoxazepine ring fused with an aromatic system.
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A sulfonamide functional group that enhances hydrophilicity and potential bioactivity.
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A chlorophenyl moiety contributing to lipophilicity and molecular interactions.
Potential Applications
This compound has been investigated for its utility in various research domains due to its unique structural features:
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Pharmacological Research:
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The benzoxazepine scaffold is known for its potential as a pharmacophore in central nervous system (CNS) drugs.
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Sulfonamide derivatives often exhibit antibacterial, antifungal, or anticancer activities.
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Biochemical Studies:
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The compound can serve as a molecular probe in enzyme inhibition studies due to its sulfonamide group.
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It may act as a ligand in receptor-binding assays.
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Drug Discovery:
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Screening libraries often include such compounds for high-throughput testing against therapeutic targets.
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Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirmation of structural integrity (e.g., H and C NMR). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identification of functional groups such as sulfonamide (-SONH). |
| X-ray Crystallography | Elucidation of three-dimensional structure and molecular conformation. |
Safety and Handling
This compound is intended for research purposes only and is not approved for human or veterinary use.
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Hazards: May cause irritation upon contact with skin or eyes; handle with appropriate protective equipment.
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Storage: Store in a cool, dry place away from light and moisture.
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